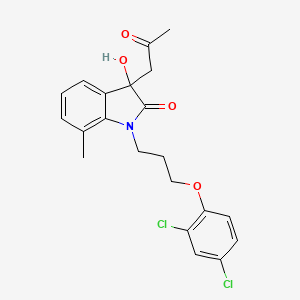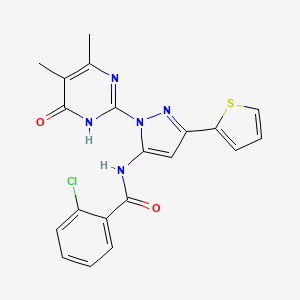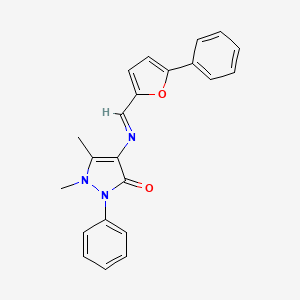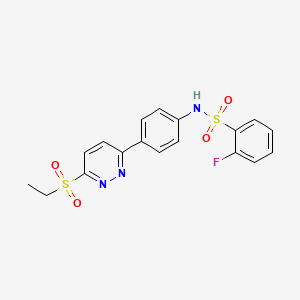![molecular formula C17H16ClN5O2 B2742922 6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-62-1](/img/structure/B2742922.png)
6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a variety of novel compounds that share structural similarities or synthetic pathways with the specified chemical. For instance, Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, resulting in novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones, among other compounds. These reactions demonstrate the versatility of such structures in generating a range of biologically relevant molecules (Klásek et al., 2010).
Pharmacological Potential
Other studies have focused on the potential pharmacological applications of these synthesized compounds. For example, the synthesis and evaluation of 2-phenyl-1H-benzo[d]imidazole-4,7-diones by Ryu et al. (2008) aimed at inhibiting the proliferation of vascular smooth muscle cells, showcasing the therapeutic potential of these compounds in managing conditions related to vascular proliferation (Ryu et al., 2008).
Biological Activity and Drug Development
The exploration of biological activities and the development of drugs based on such chemical frameworks are evident in the literature. Kuo et al. (1996) synthesized derivatives of naphth[2,3-d]imidazole-4,9-dione and investigated their cytotoxic activity, highlighting the anticancer drug development potential of these molecules (Kuo et al., 1996).
Chemical Properties and Interactions
Research into the chemical properties and interactions of these compounds includes studies on their conformational analysis, quantum descriptors, and molecular docking, which are essential for understanding their mechanism of action and optimizing their pharmacological efficacy. Mary et al. (2020) conducted such an analysis on bifonazole derivatives, offering insights into their structural and electronic properties relevant to drug design (Mary et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Given the broad range of chemical and biological properties of imidazole compounds, they continue to be an important area of research in the development of new drugs . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in medicine .
特性
IUPAC Name |
6-(5-chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-9-5-6-11(18)7-12(9)23-10(2)8-22-13-14(19-16(22)23)20(3)17(25)21(4)15(13)24/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKPGONAYRKIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalen-1-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2742841.png)
![3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2742842.png)


![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B2742847.png)
![N-[3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]acetamide](/img/structure/B2742851.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)
![Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-](/img/structure/B2742856.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2742859.png)

![2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2742861.png)